拉索福昔芬盐酸盐

描述

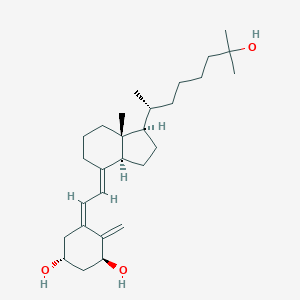

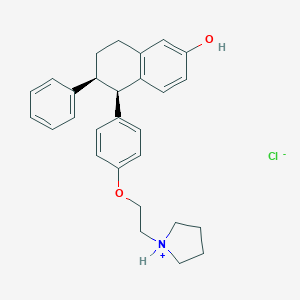

Lasofoxifene hydrochloride is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . It is a naphthalene derivative marketed for prevention and treatment of osteoporosis and for the treatment of vaginal atrophy .

Synthesis Analysis

The synthesis of lasofoxifene involves a Lewis acid-mediated three-component coupling reaction . The desired one-pot coupling reaction among 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole proceeded to afford the corresponding 3,4,4-triaryl-1-butene in high yield . The iodocarbocyclization of the coupling product and the successive elimination of hydrogen iodide forming the olefin part, followed by the migration of the double-bond afforded the common synthetic intermediate of lasofoxifene .Molecular Structure Analysis

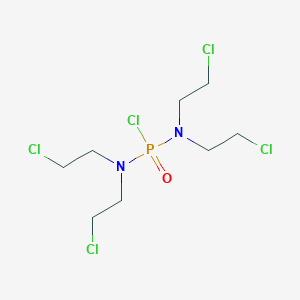

The molecular formula of Lasofoxifene hydrochloride is C28H32ClNO2 . Its average mass is 450.012 Da and its monoisotopic mass is 449.212158 Da .Chemical Reactions Analysis

Lasofoxifene is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway . It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound .Physical And Chemical Properties Analysis

The molecular formula of Lasofoxifene hydrochloride is C28H32ClNO2 . Its average mass is 450.012 Da and its monoisotopic mass is 449.212158 Da .科学研究应用

骨骼健康和骨质疏松

拉索福昔芬在骨转换和密度中的作用:拉索福昔芬可有效降低绝经后骨质减少女性的血清骨转换标志物。它显示腰椎和臀部的骨矿物质密度 (BMD) 显着增加,与骨转换标志物减少相关 (Rogers、Glover 和 Eastell,2009)。

绝经后骨质疏松症的预防和治疗:拉索福昔芬的疗效已得到评估,它可以增加 BMD 并降低骨折风险,在绝经后骨质疏松症治疗中显示出积极的结果 (Lewiecki,2009)。

雌激素受体相互作用

- 选择性雌激素受体调节剂:作为选择性雌激素受体调节剂 (SERM),拉索福昔芬显示出高效力和口服生物利用度,在临床前和临床研究中显着影响骨密度和骨转换的生化标志物 (Peterson、Naunton、Tichelaar 和 Gennari,2011)。

阴道和生殖健康

- 对阴道粘液和受体的作用:在动物模型中,拉索福昔芬被证明可以增强阴道粘液的形成,而不会引起肥大,并增加雌激素受体 β 和雄激素受体水平,这可能解释了其在治疗绝经后女性阴道和外阴萎缩方面的疗效 (Wang、Simmons、Salatto、Cosgrove 和 Thompson,2006)。

药代动力学和药物代谢

临床药理学:关于绝经后女性拉索福昔芬药代动力学的研究表明,剂量耐受性良好,血浆浓度可预测,部分抑制某些激素和生化标志物 (Gardner、Taylor、Wei、Calcagni、Duncan 和 Milton,2006)。

药物代谢和相互作用:研究表明,拉索福昔芬不会显着影响细胞色素 P450 介导的药物代谢,表明对各种细胞色素 P450 同工酶代谢的药物影响最小 (Moller、Fisher、Taylor、Kolluri、Gardner、Obach 和 Walsky,2006)。

结构分析和合成

与 ERα 的晶体结构:与拉索福昔芬复合的 ERα 配体结合结构域的 2.0 Å 晶体结构揭示了其与雌激素受体的相互作用,有助于理解其药理作用 (Vajdos、Hoth、Geoghegan、Simons、Lemotte、Danley、Ammirati 和 Pandit,2007)。

酶促合成:酶催化的不对称脱酰基已被用于制备拉索福昔芬,实现了高光学纯度和收率,这对其药物生产至关重要 (Yang、Reinhold、Rosati 和 Liu,2000)。

安全和危害

Lasofoxifene hydrochloride can cause serious eye damage and may damage fertility or the unborn child . It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be worn when handling this substance .

未来方向

Lasofoxifene has shown promise in the treatment of therapy-resistant breast cancer . In a phase 2 clinical trial, a combination of lasofoxifene and abemaciclib was given to patients with metastatic breast cancer whose disease had progressed after prior treatment. The patients had a good response rate, with median progression-free survival of more than a year .

属性

IUPAC Name |

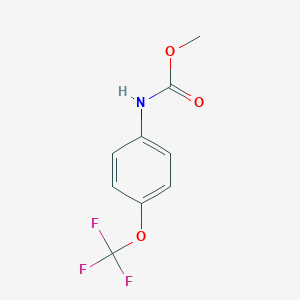

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWYWKVSAHDQRB-HBYDGSNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171036 | |

| Record name | Lasofoxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lasofoxifene hydrochloride | |

CAS RN |

180915-85-9 | |

| Record name | Lasofoxifene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180915859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY1KQM2MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole](/img/structure/B195295.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)